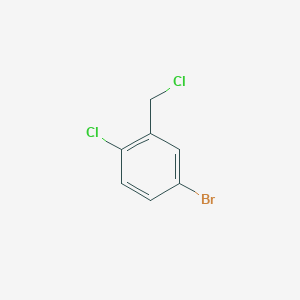

4-Bromo-1-chloro-2-(chloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFCTCLLJDRHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655949 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928758-19-4 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-chloro-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic hydrocarbon that serves as a highly versatile intermediate in modern organic synthesis. Its strategic value lies in the differential reactivity of its halogenated substituents. The benzene ring is adorned with a stable aryl chloride, a moderately reactive aryl bromide, and a highly reactive benzylic chloride (the chloromethyl group). This arrangement allows for sequential, site-selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures.

Professionals in drug discovery and development frequently encounter such intermediates. The halogens can significantly influence a molecule's pharmacokinetic properties, while the benzylic chloride provides a key handle for introducing diverse functional groups via nucleophilic substitution.[1] For instance, this compound and its derivatives are utilized in the synthesis of novel therapeutic agents, including CCR5 antagonists aimed at treating diseases like HIV.[1] Understanding its core physical properties is therefore not merely an academic exercise; it is a prerequisite for its safe handling, effective use in reactions, and successful purification of its products. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and experimental considerations.

Core Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure: a compact, halogen-heavy aromatic system. These properties are crucial for planning synthesis, including choosing appropriate solvents, determining reaction temperatures, and designing purification strategies.

Quantitative Data Summary

A consolidated summary of the key physical and chemical identifiers for this compound is presented below. This data provides a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 928758-19-4 | [2][3][4] |

| Molecular Formula | C₇H₅BrCl₂ | [1][2][5] |

| Molecular Weight | 239.92 g/mol | [1][2][4][5] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | ~274.5 °C (at 760 mmHg) | [1] |

| Density | ~1.7 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Structural Influence on Physical Properties

-

High Molecular Weight and Halogenation: With one bromine and two chlorine atoms, the molecule has a high molecular weight for its size (239.92 g/mol ).[1][2][4][5] This, combined with the polarizability of the halogens, leads to strong intermolecular van der Waals forces. These forces are responsible for its solid state at room temperature and its relatively high boiling point of approximately 274.5 °C.[1]

-

Symmetry and Melting Point: While a specific melting point is not widely reported in the readily available literature, its solid state implies a melting point above standard room temperature. The substitution pattern (1,2,4-) results in a less symmetrical molecule compared to, for instance, a para-disubstituted benzene. Asymmetrical molecules often pack less efficiently into a crystal lattice, which can result in lower melting points compared to their more symmetrical isomers.[6]

-

Solubility: As a halogenated hydrocarbon, this compound is nonpolar. Consequently, it is expected to be insoluble in water but soluble in common nonpolar and moderately polar organic solvents such as dichloromethane, tetrahydrofuran (THF), toluene, and ethers. This solubility profile is critical for its use in reactions and for purification via techniques like recrystallization or column chromatography.[7]

-

Density: The presence of a heavy bromine atom and two chlorine atoms gives the compound a high density of approximately 1.7 g/cm³.[1] This means it will sink in water and many less dense organic solvents.

Reactivity and Handling Considerations

The primary driver of this molecule's utility is the reactivity of the benzylic chloride (-CH₂Cl) group. This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions because the benzene ring can stabilize the transition state.[1] This allows for the facile introduction of oxygen, nitrogen, sulfur, or carbon nucleophiles.

Causality in Experimental Choices: When using this reagent, the choice of solvent and base is critical. A polar aprotic solvent like DMF or THF is often chosen to dissolve the reagent and the nucleophile without interfering with the reaction. A non-nucleophilic base may be required to deprotonate the incoming nucleophile. The aryl halides (C-Br and C-Cl) are significantly less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, offering a pathway for further derivatization.

Given its reactivity, especially of the benzylic chloride, the compound should be stored under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from atmospheric moisture or other contaminants.[3][4]

Safety: This compound is classified as a hazardous substance. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[2][5] Therefore, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental experiment to assess the purity of a solid compound. A sharp melting range (typically <1°C) indicates high purity, while a broad and depressed range suggests the presence of impurities.

Step-by-Step Methodology

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder on a watch glass.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powder, forcing a small amount (2-3 mm in height) of the sample into the closed end. The tube is then inverted and tapped gently to pack the sample tightly at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Run): The temperature is increased rapidly to determine an approximate melting range. The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are noted.

-

Slow Heating (Accurate Measurement): A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point observed in the initial run.

-

Data Recording: The heating rate is then slowed to 1-2°C per minute. The temperature is carefully recorded at the first sign of melting (onset) and when the last crystal dissolves (completion). This range is the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical workflow for an accurate melting point determination.

Caption: Logical steps for accurate melting point measurement.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its physical properties—solid state, high boiling point, characteristic solubility, and density—are direct consequences of its halogenated, aromatic structure. A thorough understanding of these properties, coupled with an appreciation for its specific reactivity and safety requirements, is essential for leveraging this versatile building block to its full potential in the research and development of new chemical entities.

References

- 1. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]

- 2. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 928758-19-4|this compound|BLD Pharm [bldpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. 4-Bromo-1-Chloro-2-Methylbenzene Supplier & Manufacturer in China | Properties, Uses, Safety Data [chlorobenzene.ltd]

4-Bromo-1-chloro-2-(chloromethyl)benzene chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Bromo-1-chloro-2-(chloromethyl)benzene

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Chemical Identity and Structure

This compound is a disubstituted benzene derivative carrying three distinct halogen-containing functional groups. Its unique substitution pattern makes it a valuable intermediate in multi-step organic synthesis.

-

Synonyms : 5-Bromo-2-chlorobenzyl chloride, Benzene, 4-bromo-1-chloro-2-(chloromethyl)-[2]

The fundamental structure is a benzene ring substituted at positions 1, 2, and 4. The numbering prioritizes the substituents to give the lowest possible locants, with the chloromethyl group being a key reactive site.

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of key properties is essential for experimental design, including reaction setup, purification, and storage. The data below is compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | [1][2] |

| Molecular Weight | 239.92 g/mol | [1][3] |

| Appearance | White to yellow solid | [3] |

| Boiling Point | ~274.5 °C at 760 mmHg | [3] |

| Density | ~1.7 g/cm³ | [3] |

| InChI | InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | [1][2] |

| InChIKey | XEFCTCLLJDRHSB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CCl)Cl | [2] |

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily involving halogenation of a suitable toluene derivative. The choice of method depends on the availability of starting materials and the desired scale of production.

-

Bromination of a Chlorinated Toluene Derivative : A common approach involves the electrophilic aromatic substitution (bromination) of 2-chloro-1-(chloromethyl)benzene. This reaction requires careful control of conditions to ensure regioselectivity, directing the bromine atom to the para position relative to the activating chloromethyl group.

-

Chloromethylation of a Halogenated Benzene : Alternatively, starting with 1-bromo-4-chlorobenzene, a chloromethyl group can be introduced via a Friedel-Crafts-type reaction. This method often uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

-

Nucleophilic Substitution : The compound can also be prepared by converting a corresponding alcohol, (4-bromo-2-chlorophenyl)methanol, into the benzyl chloride using reagents like thionyl chloride or carbon tetrabromide with triphenylphosphine.[4]

The diagram below illustrates a generalized workflow for its synthesis, highlighting the critical stages from precursor selection to final product purification.

Caption: Generalized workflow for the synthesis of halogenated benzyl halides.

Chemical Reactivity

The reactivity of this compound is dominated by the benzylic chloride (-CH₂Cl) group.[3] This group is an excellent electrophilic site, making the compound highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms). The stability of the resulting benzylic carbocation intermediate facilitates these reactions.

This reactivity is the cornerstone of its utility, allowing for the facile introduction of a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂) by displacing the chloride ion. The bromine and chlorine atoms on the aromatic ring are significantly less reactive towards nucleophilic substitution under standard conditions but can participate in other transformations like cross-coupling reactions.[3]

Applications in Research and Drug Development

The trifunctional nature of this molecule makes it a versatile building block in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates : Its derivatives have been investigated as potential therapeutic agents. A notable application is in the synthesis of CCR5 antagonists, which are a class of drugs explored for the treatment of HIV.[3] The compound provides a scaffold onto which more complex pharmacophores can be built.

-

Organic Synthesis : It serves as a key starting material for constructing more elaborate molecules. The reactive chloromethyl group allows for elongation of carbon chains or the introduction of heterocyclic systems.

-

Mechanistic Studies : Researchers utilize this compound in studies investigating nucleophilic substitution mechanisms and the relative reactivity of halogenated compounds.[3]

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance and requires stringent safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

It is categorized under Skin Corrosion/Irritation Category 1B and Specific Target Organ Toxicity (Single Exposure) Category 3.[2]

Recommended Handling and PPE

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[5][6] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting chemical safety goggles and a face shield.[5][6]

-

Skin Protection : Use impervious gloves (e.g., nitrile, neoprene) and wear flame-resistant lab coats.[5][6]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[5][6]

-

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5]

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. Its utility is derived from the distinct reactivity of its three halogen-containing groups, particularly the susceptible benzylic chloride. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure the well-being of laboratory personnel. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]

- 4. 4-BROMO-1-BROMOMETHYL-2-CHLORO-BENZENE | 89720-77-4 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

Mass spectrometry fragmentation pattern of 4-Bromo-1-chloro-2-(chloromethyl)benzene

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-chloro-2-(chloromethyl)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound. As a polysubstituted aromatic halide, its fragmentation is governed by the interplay of the stable aromatic core and the lability of its substituents. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will delve into the foundational principles of fragmentation, predict the key fragment ions, and provide a theoretical framework for interpreting the mass spectrum of this compound and structurally similar molecules.

Introduction: The Structural Context

This compound (C₇H₅BrCl₂) is a halogenated aromatic compound with a molecular weight of approximately 239.92 g/mol .[1][2] Such molecules often serve as versatile intermediates in organic synthesis. Understanding their behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and structural verification. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation.[3][4] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. This guide will leverage established principles of mass spectrometry to predict this fingerprint.

The Molecular Ion: A Halogenated Signature

The first crucial observation in the mass spectrum is the molecular ion (M⁺•) peak. For this compound, this region will be distinguished by a complex and highly characteristic isotopic cluster. This pattern arises from the natural abundance of isotopes for bromine and chlorine.[5]

-

Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio.[6]

-

Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio.[6]

The presence of one bromine and two chlorine atoms results in a distinctive pattern of peaks at M, M+2, M+4, and M+6. The relative intensities of this cluster are a direct consequence of the statistical combination of these isotopes and provide immediate evidence for the elemental composition of the ion.

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

A standard protocol for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

GC Separation: A 1 µL aliquot of the sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar). A temperature program is used to ensure separation from any impurities and optimal peak shape. An example program might be:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Standard EI conditions are employed, with electrons accelerated to a nominal energy of 70 eV.[7]

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole). The analyzer scans a mass range, typically from m/z 40 to 400, to detect the molecular ion and all significant fragment ions.

-

Detection & Data Processing: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Primary Fragmentation Pathways: The Logic of Bond Cleavage

Upon ionization, the energetically unstable molecular ion will undergo a series of predictable bond cleavages to form more stable fragment ions. The fragmentation of this compound is primarily driven by the lability of the benzylic C-Cl bond and the stability of the resulting cations.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

The most favorable initial fragmentation is the cleavage of the C-Cl bond in the chloromethyl group. This is because it leads to the formation of a resonance-stabilized benzyl cation.

-

Loss of Chlorine Radical (•Cl): The primary cleavage event is the loss of a chlorine radical (•Cl, 35 u) from the chloromethyl side chain. This is a classic example of alpha-cleavage for alkyl halides.[8]

-

Formation of Benzyl Cation (m/z 203/205/207): This cleavage results in a 4-bromo-1-chlorobenzyl cation. This ion is stabilized by resonance with the aromatic ring.

-

Rearrangement to Tropylium Ion: Benzyl cations are known to rearrange into the highly stable, aromatic tropylium ion structure.[9] This rearrangement further stabilizes the fragment and is a common feature in the mass spectra of compounds containing a benzyl moiety.

Pathway B: Cleavage of Ring Halogens

While less favorable than benzylic cleavage, the loss of the halogens directly attached to the aromatic ring will also occur.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 u). This leads to an ion at m/z 159/161/163.

-

Loss of Chlorine Radical (•Cl): Loss of the chlorine radical from the aromatic ring (35 u) would produce an ion at m/z 203/205. This peak will likely overlap with the ion from Pathway A, but its formation mechanism is distinct.

Pathway C: Alpha-Cleavage of the Chloromethyl Group

Another possible alpha-cleavage involves the breaking of the bond between the aromatic ring and the chloromethyl group.

-

Loss of Chloromethyl Radical (•CH₂Cl): This fragmentation pathway involves the loss of the entire chloromethyl side chain as a radical (•CH₂Cl, 49 u). This would generate a bromochlorobenzene radical cation at m/z 189/191/193.

Below is a diagram illustrating these primary fragmentation routes.

Caption: Primary fragmentation pathways of this compound.

Secondary Fragmentation and Data Summary

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that populate the lower m/z region of the spectrum. For example, the abundant 4-bromo-1-chlorotropylium ion (m/z 203/205/207) can subsequently lose its ring halogens.

-

[C₇H₅BrCl]⁺ → [C₇H₅Cl]⁺ + •Br (Loss of 79 u)

-

[C₇H₅BrCl]⁺ → [C₇H₅Br]⁺ + •Cl (Loss of 35 u)

These sequential losses are critical for confirming the proposed fragmentation scheme.

Table 1: Predicted Key Fragment Ions

The following table summarizes the major ions predicted to be observed in the EI mass spectrum. The m/z values correspond to the monoisotopic peak of each cluster (using ⁷⁹Br and ³⁵Cl).

| m/z (Monoisotopic) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 238 | [C₇H₅⁷⁹Br³⁵Cl₂]⁺• | - | Molecular Ion (M⁺•) |

| 203 | [C₇H₅⁷⁹Br³⁵Cl]⁺ | •Cl | Benzylic Cleavage (Dominant) |

| 189 | [C₆H₄⁷⁹Br³⁵Cl]⁺• | •CH₂Cl | Alpha-Cleavage |

| 159 | [C₇H₅³⁵Cl₂]⁺ | •Br | Ring Halogen Loss |

| 124 | [C₇H₅³⁵Cl]⁺ | •Br from [C₇H₅BrCl]⁺ | Secondary Fragmentation |

| 75 | [C₆H₃]⁺ | Multiple losses | Phenyl backbone fragment |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways initiated by the cleavage of the labile benzylic chlorine atom. This leads to the formation of a stable tropylium ion, which will likely be the base peak or one of the most abundant ions in the spectrum. The presence of one bromine and two chlorine atoms will generate highly characteristic isotopic patterns for the molecular ion and any halogen-containing fragments, serving as a powerful diagnostic tool for structural confirmation. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the identification and structural elucidation of this compound and its analogs.

References

- 1. 928758-19-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass chart Fragmentation | PDF [slideshare.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 4-Bromo-1-chloro-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the safe handling, application, and emergency management of 4-Bromo-1-chloro-2-(chloromethyl)benzene. As a key intermediate in pharmaceutical synthesis, particularly in the development of therapeutic agents like CCR5 antagonists for diseases such as HIV, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success.[1] This document moves beyond a standard safety data sheet to offer a deeper, scientifically grounded perspective on managing this reactive compound in a research and development setting.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅BrCl₂ and a molecular weight of approximately 239.92 g/mol .[1][2][3][4][5][6] It typically presents as a white to yellow solid.[1] The strategic placement of bromine, chlorine, and a chloromethyl group on the benzene ring renders it a valuable synthon, but also imparts significant reactivity and potential hazards.

Globally Harmonized System (GHS) Classification

Authoritative sources classify this compound with the following hazards, underscoring the need for stringent safety protocols:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | Corrosion |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Source: PubChem, ECHA[2][3][4][5][6][7]

The "Danger" signal word indicates that this substance has the potential for severe or irreversible injury.[2][3][4][5][6] The corrosive nature is the primary and most immediate danger to laboratory personnel.

Prudent Handling and Storage: A Proactive Approach to Safety

The key to safely handling this compound lies in a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8] The work area should be equipped with readily accessible and regularly tested safety showers and eyewash stations.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is mandatory when working with this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side shields, and a face shield. | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile). Gloves must be inspected for integrity before each use. | To prevent skin contact, which can lead to severe burns. The choice of glove material should be based on the specific solvent being used in the procedure. |

| Body Protection | A flame-resistant lab coat, worn fully buttoned, and chemical-resistant apron. | To protect skin and clothing from spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available for use during spill cleanup or in situations where engineering controls may not be sufficient. | To prevent respiratory tract irritation from dust or vapors. |

Note: Always consult your institution's chemical hygiene plan and the glove manufacturer's compatibility charts for specific recommendations.

Safe Handling Practices: A Step-by-Step Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the hood. Clearly label all containers.

-

Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If a solution is being prepared, add the solid to the solvent slowly.

-

Reaction Setup: Ensure all glassware is free from defects. Reactions should be conducted in a well-contained apparatus.

-

Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the chemical (see Section 4 for decontamination procedures). Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials, particularly strong oxidizing agents.[9] The storage location should be secure and accessible only to authorized personnel.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][10] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Signs and Symptoms of Exposure: Based on its GHS classification and the properties of structurally similar compounds like benzyl chloride, exposure can lead to immediate pain and burning sensations in the contacted area.[11][12] Inhalation may cause irritation of the nose, throat, and respiratory tract, leading to coughing, wheezing, and shortness of breath.[11][12] Eye contact will likely cause severe pain, tearing, and potential burns to the cornea.[11][12] Ingestion can result in burns to the mouth, throat, and stomach.[11][12]

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use a direct water stream as it may spread the fire. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.

-

Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly following the procedures outlined in Section 4.

Decontamination and Disposal: Ensuring a Safe and Clean Workspace

Proper decontamination and disposal are critical final steps in the safe handling of this compound.

Decontamination Protocol

-

Prepare Decontamination Solution: For residual acidic byproducts that may form from hydrolysis, a mild basic solution (e.g., 5% sodium bicarbonate) can be used for initial neutralization.

-

Initial Wipe: Wearing appropriate PPE, wipe the contaminated surface with the neutralizing solution using absorbent pads.

-

Solvent Wash: Follow with a solvent in which the compound is soluble (e.g., acetone or ethanol), again using absorbent pads.

-

Soap and Water Wash: Perform a final wash with soap and water.

-

Waste Disposal: All used absorbent pads and cleaning materials must be collected in a sealed container and disposed of as hazardous waste.

// Nodes Start [label="Contaminated Surface", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Prepare 5% Sodium\nBicarbonate Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Wipe with Bicarbonate\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventWash [label="Wipe with appropriate\nSolvent (e.g., Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SoapWash [label="Wash with Soap\nand Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Waste [label="Collect all used materials\nas Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Decontaminated Surface", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prep [label=" "]; Prep -> Neutralize [label="Step 1"]; Neutralize -> SolventWash [label="Step 2"]; SolventWash -> SoapWash [label="Step 3"]; Neutralize -> Waste [style=dashed]; SolventWash -> Waste [style=dashed]; SoapWash -> Waste [style=dashed]; SoapWash -> End; } DOT Caption: Decontamination workflow for surfaces exposed to this compound.

Disposal Considerations

All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be treated as hazardous waste. As a halogenated organic compound, it should be collected in a designated, properly labeled, and sealed container.[13] Disposal must be carried out through a licensed hazardous waste disposal company, often involving high-temperature incineration.[8][14] Do not dispose of this chemical down the drain.

Toxicological and Ecological Information: Data Gaps and Precautionary Principles

Toxicological Data

Ecological Information

Detailed ecotoxicity data for this compound is also limited. However, halogenated aromatic compounds can be persistent in the environment and may bioaccumulate.[1][7][9] Therefore, it is crucial to prevent its release into the environment by following proper disposal procedures.

Conclusion: A Culture of Safety in Research

This compound is a potent and valuable chemical intermediate. Its safe and effective use hinges on a thorough understanding of its hazards and the diligent application of robust safety protocols. By integrating the principles of proactive engineering controls, meticulous personal protection, and well-rehearsed emergency procedures, researchers can confidently and responsibly leverage the synthetic utility of this compound while ensuring the well-being of themselves and their colleagues.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 4. campusoperations.temple.edu [campusoperations.temple.edu]

- 5. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jameselectric.ca [jameselectric.ca]

- 9. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. coleparmer.com [coleparmer.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. gov.uk [gov.uk]

- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

A Senior Application Scientist's Guide to Sourcing 4-Bromo-1-chloro-2-(chloromethyl)benzene for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Niche Building Block

In the landscape of pharmaceutical synthesis, the success of a multi-step reaction sequence is fundamentally dependent on the quality of its constituent starting materials. 4-Bromo-1-chloro-2-(chloromethyl)benzene is a specialized aromatic building block whose utility lies in its trifunctional nature. The distinct reactivity of the chloromethyl group (a potent electrophile), coupled with the specific substitution pattern of the bromo and chloro atoms on the benzene ring, makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, this scaffold is integral to the construction of certain targeted therapies where precise molecular architecture is paramount for efficacy and safety.[1][2]

The procurement of such a reagent is not a trivial administrative task; it is a critical scientific decision. An impurity in the starting material, even at a seemingly low level, can lead to the formation of persistent, difficult-to-remove side products, decreased yields, and, in a regulated environment, significant downstream analytical and compliance challenges. This guide provides a technical framework for navigating the commercial supplier landscape, ensuring that the material you procure is not only fit-for-purpose but also robustly validated for the rigors of research and drug development.

Chemical Profile:

The Supplier Landscape: From Boutique Labs to Bulk Manufacturers

Commercial suppliers for a specialized intermediate like this compound typically fall into three categories:

-

Large Chemical Aggregators (e.g., Sigma-Aldrich, Fisher Scientific, TCI): These companies offer a vast catalog, often sourcing from various manufacturers. They provide convenience, established logistics, and readily available documentation. However, batch-to-batch consistency can sometimes vary if their own internal sourcing changes.

-

Specialty Chemical Manufacturers (e.g., BLDpharm, Synthonix): These firms often synthesize novel or niche building blocks in-house.[4] They may offer higher purity grades and possess deep technical expertise regarding the molecule's synthesis and impurity profile.

-

Contract Research/Manufacturing Organizations (CROs/CMOs): For larger scale-up and GMP (Good Manufacturing Practice) requirements, a CMO is the appropriate partner. They operate under stringent quality systems suitable for clinical and commercial supply.[6][7]

Initial identification can be performed using platforms like PubChem, which lists chemical vendors, or through direct searches on supplier websites.[3] The key is to move beyond availability and price to a rigorous technical evaluation.

Technical Evaluation: Deconstructing Supplier Documentation

The quality of a chemical is defined by its documentation. Two primary documents form the basis of a technical assessment: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

The Certificate of Analysis (CoA): Your Window into Batch Quality

A CoA is not a generic specification sheet; it is a legal document providing the actual analytical test results for a specific batch or lot number.[8][9][10] It is the single most important piece of data for ensuring the integrity of your research.[11]

Key Parameters to Scrutinize on a CoA:

| Parameter | Analytical Method | Why It's Critical | Red Flags to Watch For |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct. The proton NMR is especially powerful for verifying the substitution pattern and the presence of the benzylic -CH₂Cl group. | Missing or ambiguous spectral data. Peaks that cannot be assigned to the target structure, suggesting a significant impurity or an incorrect compound. |

| Purity Assay | HPLC, GC | Quantifies the percentage of the desired compound. | A purity value that just meets the minimum specification (e.g., "≥95%" with a result of 95.1%). Lack of chromatograms to visually inspect for co-eluting impurities. |

| Residual Solvents | GC-HS (Headspace) | Solvents from the synthesis or purification (e.g., Dichloromethane, Heptane) can be toxic or interfere with subsequent reactions. | High levels of reactive solvents (e.g., alcohols in a Grignard reaction) or those difficult to remove under your experimental conditions. |

| Water Content | Karl Fischer (KF) Titration | Water can quench organometallic reagents or participate in undesirable hydrolysis side reactions. | A value higher than ~0.1% for moisture-sensitive applications. |

A Certificate of Conformance (CoC) is not a substitute for a CoA. A CoC merely states the material conforms to specifications without providing the actual data.[9] For any critical scientific application, a batch-specific CoA is mandatory.[9]

The Safety Data Sheet (SDS): A Guide to Safe Handling

The SDS provides critical information for risk assessment and safe handling. For this compound, the key hazards stem from its reactive chloromethyl group, which makes it a lachrymator and a corrosive substance.

Essential SDS Sections:

-

Section 2: Hazards Identification: This will list GHS classifications. Expect to see "Causes severe skin burns and eye damage" (H314) and "May cause respiratory irritation" (H335).[3][12]

-

Section 7: Handling and Storage: This will specify storage conditions (e.g., "Store locked up. Store in a well-ventilated place. Keep container tightly closed").[12][13] It should be stored away from incompatible materials like strong oxidizing agents and moisture.

-

Section 8: Exposure Controls/Personal Protection: Mandates the use of PPE, such as chemical-resistant gloves, safety goggles with side-shields, and use within a chemical fume hood.[14][15]

Supplier Qualification Workflow: An Essential Internal Process

Trust, but verify. Relying solely on a supplier's CoA is insufficient, particularly when establishing a new supply chain or for critical-path projects.[16] An internal qualification process is a self-validating system that ensures the material performs as expected in your hands.

Diagram: Supplier Qualification Workflow for Critical Reagents

Caption: Workflow for qualifying a new commercial supplier.

Step-by-Step Protocol: In-House Verification of a New Chemical Batch

This protocol outlines a standard procedure for verifying the identity and purity of a newly received batch of this compound.

Objective: To confirm that the received material matches the specifications listed on the supplier's Certificate of Analysis.

Materials:

-

Supplier sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

HPLC-grade acetonitrile and water

-

Appropriate vials for NMR and HPLC analysis

Procedure:

-

Documentation & Physical Inspection:

-

Log the material into your chemical inventory system, noting the supplier, product number, lot number, and date of receipt.

-

Visually inspect the container for proper labeling and integrity. Note the physical appearance (e.g., colorless to pale yellow solid/liquid) and compare it to the CoA description.

-

-

Identity Verification via ¹H NMR Spectroscopy:

-

Accurately weigh ~10-15 mg of the sample into an NMR tube.

-

Add ~0.6 mL of CDCl₃ and gently agitate to dissolve.

-

Acquire a proton NMR spectrum.

-

Analysis:

-

Confirm the chemical shift of the benzylic protons (-CH₂Cl) is present (typically ~4.6-4.8 ppm).

-

Verify the aromatic region (typically ~7.3-7.7 ppm) shows the expected splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

Ensure the integration of the benzylic to aromatic protons is in a 2:3 ratio.

-

Check for any significant unassigned peaks, which would indicate impurities.

-

-

-

Purity Assessment via HPLC-UV:

-

Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile.

-

Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of acetonitrile/water, UV detection at ~220 nm).

-

Inject the sample and acquire the chromatogram.

-

Analysis:

-

Calculate the area percentage of the main peak. This should align with the purity value reported on the CoA (e.g., if CoA states 98.5%, your result should be very close).

-

Scrutinize the chromatogram for any impurity peaks and quantify them. This provides a more detailed impurity profile than the single purity value on the CoA.

-

-

-

-

Compare your analytical results (NMR, HPLC purity) with the supplier's CoA.

-

If the results are concordant, the material is approved for use in the laboratory.

-

If discrepancies are found, quarantine the material and contact the supplier's technical service department immediately with your data.

-

Conclusion: Establishing a Foundation of Quality

Sourcing chemical reagents like this compound is a foundational activity in the pharmaceutical sciences that demands scientific rigor. By moving beyond a simple price comparison to a comprehensive technical evaluation of suppliers and their batch-specific data, researchers can mitigate significant risks. Implementing a routine in-house verification protocol transforms the procurement process from a potential liability into a robust, self-validating system. This diligence ensures the quality and consistency of starting materials, which is the bedrock of reproducible research and the successful development of new medicines.[17][18]

References

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 928758-19-4|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EudraLex - Volume 4 - Public Health - European Commission [health.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. alliancechemical.com [alliancechemical.com]

- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 10. safetyculture.com [safetyculture.com]

- 11. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. biosynth.com [biosynth.com]

- 15. echemi.com [echemi.com]

- 16. gmpsop.com [gmpsop.com]

- 17. Health products policy and standards [who.int]

- 18. gmpua.com [gmpua.com]

Methodological & Application

Use of 4-Bromo-1-chloro-2-(chloromethyl)benzene in Suzuki coupling reactions

An Application Guide to the Strategic Use of 4-Bromo-1-chloro-2-(chloromethyl)benzene in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Trifunctional Linchpin for Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] Its widespread adoption in the pharmaceutical and materials science sectors is a testament to its high functional group tolerance and generally mild reaction conditions.[2][3] Within the vast arsenal of building blocks available to chemists, multi-halogenated substrates present a unique synthetic challenge and opportunity. This compound is a trifunctional reagent of significant interest, featuring an aryl bromide, an aryl chloride, and a benzylic chloride on a single benzene ring.[4]

This differential reactivity allows for programmed, stepwise functionalization, making it an exceptionally valuable intermediate for constructing complex molecular architectures.[5] This guide provides a detailed exploration of the strategic use of this compound in Suzuki-Miyaura coupling, with a focus on achieving high chemoselectivity for the aryl bromide position. We will delve into the mechanistic underpinnings of this selectivity, provide a field-proven experimental protocol, and discuss the application of the resulting products in drug discovery and development.[4][6]

Core Concepts: The Principle of Chemoselective Activation

The synthetic utility of this compound hinges on the ability to selectively address one of its three carbon-halogen bonds. The relative reactivity of these bonds in palladium-catalyzed cross-coupling reactions is the critical factor governing the outcome of the synthesis. The generally accepted order of reactivity for oxidative addition to a Palladium(0) center is:

Benzylic C(sp³)–Cl > Aryl C(sp²)–Br > Aryl C(sp²)–Cl

While the benzylic chloride is often the most reactive benzylic halide, specific ligand and catalyst systems can invert this selectivity.[7] For the Suzuki coupling, it is possible to achieve highly selective activation of the C(sp²)–Br bond over both the benzylic and aryl C-Cl bonds.[8] This selectivity is not inherent to the substrate alone but is achieved through the judicious choice of the palladium catalyst and, most importantly, the phosphine ligand.[5][8]

Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are instrumental in achieving this control.[8][9] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species that preferentially undergo oxidative addition with the weaker C-Br bond.[9][10] The stronger C-Cl bonds remain untouched under these optimized conditions, allowing for their potential functionalization in subsequent synthetic steps.[5][8]

Mechanism of the Selective Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key to the selective transformation of this compound is the preferential cleavage of the C(sp²)-Br bond during the initial step of the cycle.

-

Oxidative Addition : The active Pd(0) catalyst selectively inserts into the aryl C-Br bond of this compound. This is the rate-determining step where chemoselectivity is established. The choice of a bulky, electron-rich ligand like PCy₃ is crucial for favoring this pathway over reaction at the C-Cl bonds.[8][10]

-

Transmetalation : The boronic acid, activated by a base (e.g., Cs₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex, transfers its organic group to the palladium(II) center, displacing the bromide.[1][11]

-

Reductive Elimination : The two organic moieties on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][7]

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Selective C(sp²)-Br Arylation

This protocol describes a general and reliable procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the aryl bromide position, adapted from established literature methods.[5][8]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or other suitable reaction vessel with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Caption: General experimental workflow for selective Suzuki coupling.

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (e.g., 0.30 mmol, 1.0 equiv.), the desired arylboronic acid (0.33 mmol, 1.1 equiv.), cesium carbonate (0.60 mmol, 2.0 equiv.), Pd(OAc)₂ (0.2 mol%), and PCy₃·HBF₄ (0.4 mol%).

-

Rationale: Setting up under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Cesium carbonate is an effective base for activating the boronic acid.[8]

-

-

Solvent Addition: Add anhydrous toluene (1.0 mL) and degassed water (0.1 mL) to the tube using syringes.

-

Degassing: Seal the tube and further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-12 hours.

-

Rationale: 80 °C provides sufficient thermal energy for the reaction to proceed at a reasonable rate while maintaining high selectivity for the C-Br bond.[8]

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-(chloromethyl)-[1,1'-biphenyl] product.[5]

Data Presentation: Reaction Scope & Optimization

The following table summarizes typical reaction parameters and expected outcomes for the selective Suzuki coupling at the C(sp²)-Br position of chloromethyl bromobenzenes with various arylboronic acids, demonstrating the versatility of the protocol.[8]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 92 |

| 2 | (4-Methoxyphenyl)boronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 95 |

| 3 | (4-Fluorophenyl)boronic acid | 2-(Chloromethyl)-4'-fluoro-1,1'-biphenyl | 88 |

| 4 | (3-Chlorophenyl)boronic acid | 2-(Chloromethyl)-3'-chloro-1,1'-biphenyl | 73 |

| 5 | o-Tolylboronic acid | 2-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |

| 6 | (Naphthalen-1-yl)boronic acid | 1-(2-(Chloromethyl)phenyl)naphthalene | 85 |

Conditions based on reactions with isomers of the target substrate as reported in the literature, demonstrating general applicability.[8]

Troubleshooting Guide

Caption: A logical flowchart for troubleshooting common issues.

Applications in Sequential Synthesis and Drug Discovery

The primary product of this selective Suzuki coupling is a substituted 2-(chloromethyl)-[1,1'-biphenyl]. This intermediate is primed for further diversification. The remaining benzylic chloride and aryl chloride moieties serve as handles for subsequent transformations.

-

Nucleophilic Substitution: The highly reactive benzylic chloride can readily undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, phenols, thiols) to introduce further complexity.[4] This is a common strategy in the synthesis of pharmaceutical agents.[13]

-

Second Cross-Coupling: Under more forcing conditions, a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) can be performed at the less reactive aryl chloride position. This stepwise approach allows for the controlled and predictable synthesis of unsymmetrical, highly substituted biaryl scaffolds.[8][14]

These diarylmethane and biaryl structures are privileged motifs in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2][15] The ability to precisely construct these scaffolds using intermediates like this compound is therefore of high value to drug development professionals.

Conclusion

This compound is a potent and versatile building block for advanced organic synthesis. The key to unlocking its full potential lies in the strategic and selective functionalization of its carbon-halogen bonds. Through careful selection of a palladium catalyst and a bulky, electron-rich phosphine ligand, the aryl bromide can be selectively targeted in a Suzuki-Miyaura cross-coupling reaction with high efficiency and yield. The resulting chloromethyl biphenyl products are valuable intermediates, poised for subsequent transformations en route to complex molecules for the pharmaceutical and materials science industries.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 15. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Bromo-1-chloro-2-(chloromethyl)benzene as a Versatile Trifunctional Building Block in Pharmaceutical Synthesis

An Application Guide for the Advanced Researcher

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-1-chloro-2-(chloromethyl)benzene (CAS No: 928758-19-4) has emerged as a particularly valuable intermediate due to its unique trifunctional nature.[1] This compound features three distinct carbon-halogen bonds with differentiated reactivity: a highly susceptible benzylic chloride, a moderately reactive aryl bromide, and a more robust aryl chloride. This tiered reactivity allows for programmed, chemoselective functionalization, providing a powerful platform for generating diverse molecular scaffolds for drug discovery programs.

This technical guide offers an in-depth exploration of the properties, reactivity, and strategic applications of this compound. It provides detailed, field-proven protocols for its selective modification and illustrates its potential in the synthesis of pharmacologically relevant structures, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 5-Bromo-2-chlorobenzyl chloride | [2] |

| CAS Number | 928758-19-4 | [2][4][5] |

| Molecular Formula | C₇H₅BrCl₂ | [2] |

| Molecular Weight | 239.92 g/mol | [2][4] |

| Appearance | White to yellow solid | [6] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety & Handling

GHS Hazard Statements: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Precautionary Measures:

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][10]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] In all cases of exposure, seek immediate medical attention.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its three halogenated positions. A strategic approach to its use involves leveraging this reactivity gradient to achieve selective, stepwise modifications.

The general order of reactivity is: Benzylic C(sp³)–Cl > Aryl C(sp²)–Br > Aryl C(sp²)–Cl [11]

-

Benzylic Chloride: The chloromethyl group is the most reactive site. It is an excellent electrophile for Sₙ2-type nucleophilic substitution reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.).[6][12] This allows for the direct and selective introduction of the 5-bromo-2-chlorobenzyl moiety onto a target molecule.

-

Aryl Bromide: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[11][13] This allows for selective C-C or C-N bond formation at this position while leaving the aryl chloride untouched.

-

Aryl Chloride: The C-Cl bond is the least reactive site. Its functionalization typically requires more forcing reaction conditions, such as specialized ligands (e.g., Buchwald-type biarylphosphines) and higher temperatures. This robustness allows it to be carried through multiple synthetic steps before a final, targeted modification if desired.

Caption: Differentiated reactivity sites on this compound.

Application Protocol 1: Selective N-Alkylation via the Chloromethyl Group

This protocol details the nucleophilic substitution at the highly reactive benzylic chloride position, a foundational step for incorporating the core scaffold into a larger molecule. Benzylamine is used here as a model nucleophile.

Rationale: The benzylic chloride is a potent electrophile, readily undergoing Sₙ2 displacement. A mild base like potassium carbonate is sufficient to neutralize the HCl generated in situ without promoting side reactions at the less reactive aryl halide positions. DMF is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of reactants and promoting the Sₙ2 mechanism.

Materials

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve/suspend the solids (approx. 0.1 M concentration relative to the starting material).

-

Reagent Addition: While stirring vigorously, add benzylamine (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[14]

-

Work-up: Upon completion, pour the reaction mixture into deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-Bromo-2-chlorobenzyl)benzylamine product.

Caption: Experimental workflow for selective N-alkylation.

Application Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol demonstrates the subsequent functionalization of the aryl bromide position, showcasing the chemoselectivity of the building block. The product from Protocol 1 is used as the substrate.

Rationale: Palladium catalysts, particularly with electron-rich phosphine ligands, selectively activate the C(sp²)-Br bond for oxidative addition over the stronger, less reactive C(sp²)-Cl bond.[11] The use of a base (e.g., Cs₂CO₃ or K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system like toluene/water is often effective for Suzuki couplings.[13]

Materials

-

N-(5-Bromo-2-chlorobenzyl)benzylamine (from Protocol 1) (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Toluene

-

Deionized water

Step-by-Step Protocol

-

Reaction Setup: In a Schlenk tube or similar reaction vessel, combine the N-alkylated substrate (1.0 eq), arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and PCy₃·HBF₄ (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add degassed toluene and degassed deionized water (typically a 10:1 ratio).

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to afford the desired biaryl product.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Application in the Synthesis of PARP Inhibitor Scaffolds

The functionalized intermediates derived from this compound are ideal precursors for constructing complex heterocyclic systems found in many pharmaceuticals. Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies, often feature intricate aromatic cores.[15][16] The building block can be used to synthesize key fragments of these inhibitors. For instance, the 2-chlorobenzylamine moiety is a common feature in the cap region of many PARP inhibitors, which interacts with the enzyme's active site.[17]

The following diagram illustrates a hypothetical pathway where the sequentially functionalized product could be further elaborated into a core structure analogous to known PARP inhibitors.

Caption: Hypothetical workflow towards a PARP inhibitor scaffold.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its well-defined reactivity hierarchy enables chemists to perform selective, sequential modifications with a high degree of control. By first leveraging the highly reactive benzylic chloride for nucleophilic substitutions and subsequently functionalizing the aryl bromide via cross-coupling chemistry, researchers can efficiently assemble complex molecular frameworks. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this valuable intermediate in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. sinfoochem.com [sinfoochem.com]

- 6. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 16. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Chloromethyl Group

Introduction

The chloromethyl group, particularly when attached to an aromatic or heterocyclic ring (a benzylic-type halide), is a versatile functional group in organic synthesis. Its reactivity towards nucleophiles makes it a cornerstone for introducing a wide array of functionalities in drug discovery, materials science, and agrochemical development. This guide provides a comprehensive overview of the mechanistic principles, key experimental variables, and detailed protocols for performing nucleophilic substitution reactions at the chloromethyl group.

Mechanistic Overview: The SN1 and SN2 Pathways

Nucleophilic substitution at a chloromethyl group can proceed through two primary mechanisms: the bimolecular (SN2) and unimolecular (SN1) pathways. The operative mechanism is dictated by a delicate balance of factors including the substrate structure, nucleophile strength, solvent properties, and temperature.[1][2]

The SN2 Mechanism: A Concerted Attack

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3][4] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral. For primary substrates like most chloromethyl compounds, the SN2 pathway is often favored due to minimal steric hindrance.

Key Characteristics of the SN2 Pathway:

-

Kinetics: Second-order kinetics, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3]

-

Stereochemistry: Inversion of configuration.

-

Favored by:

The SN1 Mechanism: A Stepwise Process

The SN1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step. Subsequently, the nucleophile rapidly attacks the planar carbocation.[3][8] Chloromethyl groups attached to aromatic rings can readily undergo SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.[2][9]

Key Characteristics of the SN1 Pathway:

-

Kinetics: First-order kinetics, where the rate depends only on the concentration of the substrate (Rate = k[Substrate]).[3]

-

Stereochemistry: Racemization, as the nucleophile can attack the planar carbocation from either face.

-

Favored by:

Mechanistic Competition: SN1 vs. SN2

The following diagram illustrates the decision-making process for predicting the dominant reaction pathway.

Caption: Factors influencing the SN1 vs. SN2 pathway.

Critical Experimental Parameters

Successful execution of nucleophilic substitution reactions at a chloromethyl group hinges on the careful selection of several key parameters.

The Nucleophile

The choice of nucleophile is paramount as it directly influences the reaction rate and can dictate the reaction mechanism.

| Nucleophile Type | Examples | Strength | Preferred Mechanism | Notes |

| Anionic | OH⁻, RO⁻, CN⁻, N₃⁻, RS⁻ | Strong | SN2 | Generally require polar aprotic solvents to maintain high nucleophilicity.[5][13] |

| Neutral | H₂O, ROH, NH₃, RNH₂ | Weak to Moderate | SN1 or SN2 | Can act as both nucleophile and solvent (solvolysis), favoring SN1.[2][5] Amines are generally good nucleophiles and can favor SN2.[14] |

| Bulky | t-BuO⁻, (i-Pr)₂NH | Strong Base, Weak Nucleophile | Can lead to elimination (E2) | Steric hindrance can disfavor substitution reactions.[12] |

The Solvent

The solvent plays a crucial role in stabilizing the transition states and intermediates of the reaction.[6][13]

| Solvent Type | Examples | Properties | Effect on Reaction |

| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding. | Stabilizes both the carbocation and the leaving group, favoring SN1.[5][10] Can solvate and weaken strong nucleophiles.[7] |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Have dipole moments but no O-H or N-H bonds. | Solvate the cation but not the anionic nucleophile, enhancing nucleophilicity and favoring SN2.[5][7][13] |